N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide
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Overview
Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group, which is known for enhancing the biological activity of molecules, making it a valuable component in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method includes the nucleophilic substitution reaction of 4-chloro-3-(trifluoromethyl)aniline with 2-chloropyridine-4-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also employed to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Potassium carbonate, dimethylformamide, elevated temperatures.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, increasing its efficacy. The compound may act on various receptors or enzymes, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-(trifluoromethyl)aniline: A precursor in the synthesis of the target compound.
2-chloropyridine-4-thiol: Another precursor used in the synthesis.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups that exhibit comparable biological activities.
Uniqueness
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide stands out due to its unique combination of a trifluoromethyl group and a pyridine ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-pyridin-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-12-2-1-9(7-11(12)14(16,17)18)20-13(21)8-22-10-3-5-19-6-4-10/h1-7H,8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBMMTRGVXCLCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=CC=NC=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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